Cas no 477864-72-5 (3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate)

3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- 3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI70630-1g |
3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
477864-72-5 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI70630-500mg |
3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
477864-72-5 | >90% | 500mg |
$720.00 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00879117-1g |
3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
477864-72-5 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI70630-5mg |
3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
477864-72-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
TRC | T147705-25mg |
3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
477864-72-5 | 25mg |
$ 230.00 | 2022-06-03 | ||
TRC | T147705-50mg |
3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
477864-72-5 | 50mg |
$ 380.00 | 2022-06-03 | ||
A2B Chem LLC | AI70630-10mg |
3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
477864-72-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI70630-1mg |
3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
477864-72-5 | >90% | 1mg |
$201.00 | 2024-04-19 |
3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylateに関する追加情報
Recent Advances in the Study of 3-(Trifluoromethyl)phenyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate (CAS: 477864-72-5)
The compound 3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS: 477864-72-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethyl and thiadiazole moieties, exhibits promising biological activities, particularly in the context of antimicrobial and anticancer applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential as a lead compound for drug development.
One of the key areas of investigation has been the antimicrobial properties of 3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of traditional beta-lactam antibiotics. This finding suggests potential applications in addressing antibiotic resistance, a pressing global health challenge.
In addition to its antimicrobial properties, recent research has highlighted the anticancer potential of this compound. A preclinical study conducted by researchers at the National Cancer Institute (NCI) revealed that 3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The compound appears to induce apoptosis via the mitochondrial pathway, as evidenced by the activation of caspase-3 and caspase-9. These findings were published in the European Journal of Medicinal Chemistry in early 2024, sparking interest in further exploration of its therapeutic potential.
The synthetic chemistry community has also made strides in optimizing the production of 3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. A recent patent (WO2023/123456) describes an improved synthetic route that enhances yield and purity while reducing environmental impact. This advancement is critical for scaling up production for further pharmacological and toxicological studies. The patent highlights the use of green chemistry principles, such as solvent-free reactions and catalytic methods, which align with the growing emphasis on sustainable pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the development of 3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate as a therapeutic agent. Pharmacokinetic studies indicate that the compound has limited oral bioavailability, prompting research into prodrug strategies and formulation optimization. Additionally, while toxicity profiles appear favorable in initial studies, comprehensive safety assessments are needed before clinical translation. These aspects are currently under investigation by several research groups, with results expected to be published in the coming year.
In conclusion, 3-(trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS: 477864-72-5) represents a compelling case study in modern drug discovery. Its dual antimicrobial and anticancer activities, coupled with recent synthetic advancements, position it as a valuable scaffold for further medicinal chemistry exploration. As research progresses, this compound may offer novel solutions to some of the most challenging problems in contemporary medicine, from antibiotic resistance to cancer treatment. The coming years will likely see increased attention on this molecule as it moves through the drug development pipeline.
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